Dichloromethyl phenyl ether

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

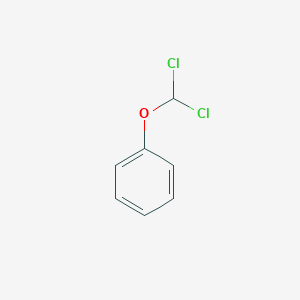

2D Structure

3D Structure

Properties

CAS No. |

1195-43-3 |

|---|---|

Molecular Formula |

C7H6Cl2O |

Molecular Weight |

177.02 g/mol |

IUPAC Name |

dichloromethoxybenzene |

InChI |

InChI=1S/C7H6Cl2O/c8-7(9)10-6-4-2-1-3-5-6/h1-5,7H |

InChI Key |

JFCMAIACBGBZRX-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)OC(Cl)Cl |

Origin of Product |

United States |

Sample Collection and Preparation:

Water Samples: Aqueous samples are typically collected in amber glass bottles to prevent photodegradation. For trace analysis, large volumes may be passed through a solid-phase extraction (SPE) cartridge, which adsorbs the compound of interest. env.go.jp

Soil and Sediment Samples: Solid samples are collected and often subjected to extraction methods like Soxhlet extraction, using an organic solvent to isolate the target compound from the matrix. env.go.jp

Air Samples: Air sampling can be performed by drawing air through a sorbent tube (e.g., containing porous polymers) to trap the compound, which is later desorbed for analysis, either thermally or with a solvent. osha.gov

Extraction and Cleanup:after Initial Collection, the Target Analyte Must Be Isolated and Purified.

Liquid-Liquid Extraction: Water samples can be extracted with a non-polar solvent.

Solid-Phase Extraction (SPE): This is a common technique for both water sample extraction and extract cleanup, using various sorbents to separate the analyte from interfering matrix components.

Column Chromatography: Extracts from soil or sediment may require cleanup using silica (B1680970) gel or alumina (B75360) columns to remove co-extracted substances like lipids or humic acids.

Instrumental Analysis:the Final Determination and Quantification of Dichloromethyl Phenyl Ether Are Typically Performed Using Chromatographic Techniques.canada.caenv.go.jp

Gas Chromatography-Mass Spectrometry (GC-MS): This is the gold standard for identifying and quantifying organic pollutants. The gas chromatograph separates the components of the mixture, and the mass spectrometer provides mass information that allows for definitive identification and quantification. env.go.jp

Gas Chromatography with Electron Capture Detection (GC-ECD): An ECD is highly sensitive to halogenated compounds, making it an excellent choice for detecting chlorinated substances like dichloromethyl phenyl ether at very low concentrations. canada.caosha.gov

Table 2: Summary of Analytical Methodologies for Haloethers

| Matrix | Sampling & Preparation | Extraction/Cleanup | Analytical Technique | Reference |

|---|---|---|---|---|

| Water | Amber glass bottles; filtration | Solid-Phase Extraction (SPE), Liquid-Liquid Extraction | GC-MS, GC-ECD | env.go.jp |

| Soil/Sediment | Grab sampling into glass jars | Soxhlet Extraction, Ultrasonic Extraction, Column Chromatography | GC-MS, GC-ECD | env.go.jp |

| Air | Sorbent tube sampling | Thermal Desorption, Solvent Desorption | GC-MS, GC-ECD | osha.gov |

Advanced Spectroscopic and Structural Characterization

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a cornerstone for determining the precise connectivity and spatial arrangement of atoms in a molecule. While specific experimental spectra for dichloromethyl phenyl ether are not widely published, its expected NMR characteristics can be predicted based on established principles and data from analogous aryl ether compounds. pressbooks.pubfiveable.melibretexts.org

Protons and carbons located near the electronegative oxygen atom of an ether are typically deshielded, causing them to resonate at a lower field (higher ppm value) in the NMR spectrum. pressbooks.pubfiveable.me For this compound, the methine proton of the dichloromethyl group (-OCHCl₂) would be significantly downfield due to the influence of both the oxygen and the two chlorine atoms. The aromatic protons would appear in their characteristic region, with potential for complex splitting patterns depending on the electronic effects of the dichloromethoxy group.

Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Notes |

| -OC HCl₂ | Not Applicable | ~ 90 - 100 | The carbon is highly deshielded by one oxygen and two chlorine atoms. |

| -OCH Cl₂ | ~ 6.5 - 7.5 | Not Applicable | The proton is significantly deshielded by the adjacent oxygen and chlorine atoms. |

| C1 (ipso) | Not Applicable | ~ 155 - 160 | The carbon atom directly attached to the ether oxygen. |

| C2, C6 (ortho) | ~ 6.9 - 7.1 | ~ 115 - 120 | Shielded relative to the para position due to oxygen's anisotropic effects. |

| C3, C5 (meta) | ~ 7.2 - 7.4 | ~ 129 - 131 | Resembles typical benzene (B151609) chemical shifts. |

| C4 (para) | ~ 7.0 - 7.2 | ~ 122 - 125 | Shielded relative to the meta positions. |

Note: These are estimated values. Actual experimental values may vary based on solvent and other experimental conditions.

To unambiguously assign the predicted proton and carbon signals, multi-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be indispensable.

COSY: A ¹H-¹H COSY experiment would reveal the coupling relationships between the aromatic protons, helping to distinguish the ortho, meta, and para protons based on their splitting patterns and cross-peaks.

HSQC: An HSQC spectrum correlates directly bonded proton and carbon atoms. This would definitively link each aromatic proton signal to its corresponding carbon signal.

Dynamic NMR (DNMR) spectroscopy is a powerful method for studying molecular motions, such as bond rotations and ring flips, that occur on the NMR timescale. In aryl ethers, a key dynamic process is the rotation around the C(aryl)-O bond, which can lead to different stable conformations. nih.govresearchgate.net

For this compound, rotation around the C-O bond could be hindered due to the steric bulk of the dichloromethyl group. Variable temperature (VT) NMR studies could provide information on the energy barrier to this rotation. At low temperatures, if the rotation is slow, distinct signals for non-equivalent aromatic protons (e.g., the two ortho protons) might be observed. As the temperature is increased, these signals would broaden and eventually coalesce into a single, time-averaged signal, indicating fast rotation. nih.gov By analyzing the spectral changes as a function of temperature, the activation energy for the rotational process can be calculated, providing quantitative insight into the molecule's conformational flexibility. Studies on related polyaryl ethers have successfully used dynamic ¹³C MAS NMR to determine the kinetic parameters for phenyl ring flips, demonstrating the utility of this technique for understanding exchange processes in such systems. nih.gov

Vibrational Spectroscopy (Infrared and Raman) for Molecular Fingerprinting and Dynamics

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides a "molecular fingerprint" based on the vibrational modes of a molecule's chemical bonds. nih.govuantwerpen.be

Raman Spectroscopy: Raman spectroscopy is complementary to IR and is particularly sensitive to vibrations of non-polar bonds and symmetric stretching modes. metrohm.com The phenyl ring vibrations would be prominent in the Raman spectrum. For instance, the ring-breathing mode of the phenyl group would be expected around 1000 cm⁻¹. metrohm.com

Characteristic Vibrational Modes for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopy |

| Aromatic C-H Stretch | 3000 - 3100 | IR, Raman |

| Aromatic C=C Stretch | 1400 - 1600 | IR, Raman |

| Asymmetric C-O-C Stretch | 1200 - 1275 | IR (Strong) |

| Symmetric C-O-C Stretch | 1000 - 1150 | Raman |

| C-Cl Stretch | 600 - 800 | IR (Strong) |

Mass Spectrometry for Fragmentation Pathway Analysis and Molecular Formula Confirmation

Mass spectrometry (MS) is a vital tool for determining the molecular weight of a compound and deducing its structure by analyzing its fragmentation patterns. libretexts.org The molecular formula of this compound is C₇H₆Cl₂O, giving it a monoisotopic mass of approximately 175.98 g/mol . nih.gov

Aromatic ethers typically show a prominent molecular ion peak (M⁺) due to the stability of the benzene ring. whitman.edumiamioh.edu The fragmentation of this compound under electron ionization (EI) would likely proceed through several key pathways:

Alpha-Cleavage: Loss of a chlorine radical (•Cl) from the molecular ion would be a probable first step, leading to a resonance-stabilized oxonium ion at m/z [M-35]⁺.

Loss of the Dichloromethyl Group: Cleavage of the O-CHCl₂ bond could lead to the formation of a phenoxy radical and a dichloromethyl cation (⁺CHCl₂), or a phenyl cation (C₆H₅⁺) at m/z 77 after rearrangement.

Cleavage of the Aryl-Oxygen Bond: Fragmentation can occur at the bond alpha to the ring, resulting in a phenyl cation (C₆H₅⁺, m/z 77) and a dichloromethoxy radical. whitman.edu

Rearrangement and Loss of CO: Aromatic ethers can undergo rearrangement followed by the loss of a neutral carbon monoxide (CO) molecule. miamioh.edu

Proposed Major Fragments in the Mass Spectrum of this compound

| m/z Value | Proposed Fragment | Fragmentation Pathway |

| 176/178/180 | [C₇H₆Cl₂O]⁺ | Molecular Ion (Isotope pattern for 2 Cl atoms) |

| 141/143 | [C₇H₆ClO]⁺ | Loss of •Cl |

| 93 | [C₆H₅O]⁺ | Phenoxy cation |

| 77 | [C₆H₅]⁺ | Phenyl cation |

X-ray Crystallography for Solid-State Molecular Architecture

X-ray crystallography provides the most definitive information about the solid-state structure of a molecule, including precise bond lengths, bond angles, and intermolecular interactions. To date, a crystal structure for this compound has not been reported in the crystallographic databases.

If a suitable single crystal could be grown, this technique would unequivocally determine the conformation of the dichloromethoxy group relative to the phenyl ring. It would reveal the C(aryl)-O-C bond angle and the torsion angle defined by the C(ortho)-C(ipso)-O-C(methine) atoms. Furthermore, the crystal packing would show any significant intermolecular interactions, such as halogen bonds (C-Cl···O or C-Cl···π) or other non-covalent forces that stabilize the solid-state architecture. nih.gov

Photophysical Characterization for Electronic Properties and Excited State Behavior

Photophysical characterization techniques, such as UV-Vis absorption and fluorescence spectroscopy, provide information about the electronic transitions and excited-state properties of a molecule. cdnsciencepub.comchemrxiv.org

UV-Vis Absorption: The UV-Vis spectrum of an aryl ether is dominated by π→π* transitions of the phenyl ring. For diphenyl ether, absorption maxima are observed around 265, 272, and 279 nm. nih.gov this compound is expected to have a similar absorption profile, likely with a primary absorption band in the 260-280 nm range. The dichloromethoxy substituent may cause a slight shift (either bathochromic or hypsochromic) in the absorption maximum compared to benzene or simple anisole.

Fluorescence Spectroscopy: Many aromatic ethers exhibit fluorescence. The emission spectrum, quantum yield, and excited-state lifetime are sensitive to the molecule's conformation. cdnsciencepub.com Studies on adamantyl aryl ethers have shown that while the ground state may prefer a perpendicular conformation, the first excited singlet state (S₁) often favors a planar conformation. cdnsciencepub.com It is plausible that this compound would exhibit similar behavior. Excitation of the molecule would lead to an S₁ state where the p-orbital of the oxygen atom is more aligned with the π-system of the phenyl ring, facilitating electronic delocalization. The fluorescence emission would then originate from this relaxed, more planar excited state.

Detailed photophysical studies could reveal the influence of the electron-withdrawing dichloromethyl group on the energy levels and deactivation pathways of the excited states of the phenyl ether moiety.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations (Density Functional Theory, Ab Initio Methods)

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are instrumental in elucidating the fundamental electronic and structural characteristics of Dichloromethyl phenyl ether.

DFT calculations, often employing functionals such as B3LYP with basis sets like 6-311++G(d,p), can be used to analyze the electronic structure of this compound. The presence of the electronegative oxygen and chlorine atoms significantly influences the electron distribution across the molecule. The dichloromethyl group (-OCHCl₂) acts as an electron-withdrawing group, which deactivates the phenyl ring towards electrophilic substitution.

Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides insights into the molecule's reactivity. The HOMO is typically localized on the phenyl ring, indicating its propensity to act as an electron donor in reactions. Conversely, the LUMO is often distributed over the dichloromethyl group, suggesting it as the site for nucleophilic attack. The energy gap between the HOMO and LUMO is a key indicator of chemical reactivity and kinetic stability.

Molecular Electrostatic Potential (MEP) maps visually represent the charge distribution and are used to predict reactive sites. For this compound, the MEP would likely show negative potential (red/yellow) around the oxygen atom, indicating a region susceptible to electrophilic attack, while the areas around the hydrogen atoms of the phenyl ring would exhibit a positive potential (blue), and the chlorine atoms would also be regions of negative potential.

Table 1: Predicted Electronic Properties of this compound from DFT Calculations

| Property | Predicted Value/Characteristic | Significance |

|---|---|---|

| HOMO Energy | Typically negative, value dependent on computational level | Relates to ionization potential and electron-donating ability |

| LUMO Energy | Typically less negative or positive | Relates to electron affinity and electron-accepting ability |

| HOMO-LUMO Gap | Expected to be moderately large | Indicates chemical stability and resistance to electronic excitation |

| Dipole Moment | Non-zero value | Reflects the polar nature of the molecule due to electronegative atoms |

| Mulliken Charges | Negative charges on O and Cl atoms, positive on adjacent C | Quantifies the electron distribution and identifies polar bonds |

Note: Specific values require dedicated computational studies.

The flexibility of this compound is centered around the rotation of the dichloromethyl group relative to the phenyl ring. Conformational analysis aims to identify the most stable geometric arrangements (conformers) and the energy barriers between them.

The potential energy surface (PES) can be mapped by systematically varying key dihedral angles, such as the C-O-C-C angle, and calculating the corresponding energy at each point. This mapping helps to identify energy minima, corresponding to stable conformers, and saddle points, representing transition states between conformers.

For related molecules like substituted anisoles, computational studies have shown that planar or near-planar conformations, where the methoxy (B1213986) group lies in the plane of the benzene (B151609) ring, are often the most stable due to favorable electronic delocalization. However, steric hindrance from the two chlorine atoms in this compound could lead to a non-planar ground state. Model calculations on 2,6-dichloromethoxybenzene using 6-31G* basis sets have indicated that the C-C-O-C dihedral angle is close to 90°, suggesting a perpendicular arrangement to minimize steric repulsion. A similar perpendicular or gauche conformation might be the most stable for this compound. The rotational barrier would quantify the energy required to move from one stable conformation to another.

Reaction Mechanism Modeling and Transition State Characterization

Computational chemistry is a valuable tool for modeling reaction mechanisms, allowing for the characterization of transition states and the calculation of activation energies. For this compound, potential reactions for study include hydrolysis, nucleophilic substitution, or electrophilic aromatic substitution.

By modeling a reaction pathway, the geometries of reactants, intermediates, transition states, and products can be optimized. A transition state is a first-order saddle point on the potential energy surface, and its structure provides crucial information about the bond-breaking and bond-forming processes. Frequency calculations are performed to confirm the nature of stationary points; a transition state is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate. The energy difference between the reactants and the transition state determines the activation energy, which is a key factor in reaction kinetics.

Molecular Dynamics Simulations for Conformational Landscapes and Solvation Effects

While quantum chemical calculations are typically performed on isolated molecules in the gas phase, Molecular Dynamics (MD) simulations can be used to explore the conformational landscape of this compound in a condensed phase, such as in a solvent.

MD simulations model the movement of atoms over time based on a force field, which is a set of parameters that describe the potential energy of the system. These simulations can reveal the preferred conformations of the molecule in solution and the dynamics of conformational changes.

Furthermore, MD simulations are crucial for understanding solvation effects. The interaction between this compound and solvent molecules can influence its conformation, reactivity, and spectroscopic properties. By explicitly including solvent molecules in the simulation, it is possible to study the structure of the solvation shell and calculate the free energy of solvation, providing a more realistic picture of the molecule's behavior in solution.

Computational Design of this compound Analogues and Derivatives

Theoretical methods can be employed to design new analogues and derivatives of this compound with tailored properties. By systematically modifying the structure, for example, by introducing different substituents on the phenyl ring or replacing the chlorine atoms, it is possible to computationally screen for molecules with desired electronic, steric, or reactive characteristics.

For instance, introducing electron-donating groups on the phenyl ring would be predicted to increase the electron density of the ring and make it more susceptible to electrophilic attack. Conversely, adding more electron-withdrawing groups would further deactivate the ring. These in silico experiments can guide synthetic efforts by prioritizing candidates that are most likely to exhibit the desired properties, thereby saving time and resources.

Spectroscopic Property Prediction and Correlation with Experimental Data

Quantum chemical calculations can predict various spectroscopic properties, including vibrational (infrared and Raman) frequencies, nuclear magnetic resonance (NMR) chemical shifts, and electronic (UV-Vis) absorption spectra.

Calculated vibrational frequencies, after appropriate scaling to account for anharmonicity and other systematic errors, can be compared with experimental IR and Raman spectra to aid in the assignment of vibrational modes. Similarly, NMR chemical shifts can be calculated and compared with experimental data to help in structure elucidation. Time-dependent DFT (TD-DFT) can be used to predict the electronic absorption spectra by calculating the energies of electronic transitions, which can then be correlated with experimental UV-Vis spectra. This correlation between theoretical predictions and experimental data provides a powerful method for validating both the computational model and the experimental structural assignment.

Applications in Materials Science and Industrial Chemical Synthesis

Incorporation into Polymer Architectures and Advanced Materials Synthesis

The functional groups within Dichloromethyl phenyl ether present theoretical pathways for its integration into advanced polymer systems, primarily through the modification of existing polymer backbones. Aromatic polymers such as poly(phenyl ether) (PPE) and poly(aryl ether ketones) (PAEKs) are known for their exceptional thermal stability and mechanical durability, making them staples in high-performance engineering applications. nsf.govnih.gov The functionalization of these materials is a key strategy to tune their properties for specialized applications.

One established method for modifying aromatic polymers is through electrophilic aromatic substitution, which can introduce functional groups onto the polymer's phenyl rings. nsf.gov Given the reactivity of its dichloromethyl group, this compound could potentially be used as an alkylating agent to functionalize aromatic polymers in Friedel-Crafts type reactions. This post-polymerization modification could introduce ether linkages and further reactive sites onto the polymer backbone, thereby altering properties such as solubility, adhesion, or thermal behavior. For instance, the introduction of ether side chains can increase the free volume within a polymer matrix, which has been shown to lower the dielectric constant, a desirable property for materials used in high-frequency communications. nih.gov

While this compound serves as a potential candidate for such modifications, the direct polymerization of this compound as a monomer is not a commonly documented route for creating high-performance polymers like PPE, which are typically synthesized via methods such as oxidative coupling polymerization. acs.org However, its role as a functionalizing agent remains a plausible strategy for the development of advanced materials with tailored properties.

Development of Novel Organic Reagents and Building Blocks for Fine Chemicals

This compound is a significant reagent in the synthesis of fine chemicals, primarily serving as a precursor to the formyl group (-CHO). This application is analogous to the well-established Rieche formylation reaction, which uses dichloromethyl alkyl ethers to introduce an aldehyde function onto electron-rich aromatic compounds. wikipedia.org In these reactions, a Lewis acid, such as titanium tetrachloride (TiCl₄), activates the dichloromethyl ether, which then acts as an electrophile in an electrophilic aromatic substitution reaction. mdpi.com Subsequent hydrolysis of the intermediate yields the corresponding aromatic aldehyde.

The phenoxy group in this compound is an activating group, directing electrophilic substitution to the ortho and para positions of an aromatic substrate. ualberta.ca This methodology is highly effective for the formylation of activated aromatic rings, including phenols, anisoles, and their derivatives, providing a direct route to valuable aldehyde compounds that are key intermediates in the pharmaceutical, agrochemical, and fragrance industries. mdpi.comnih.gov The reaction proceeds under relatively mild conditions and demonstrates high regioselectivity, which is often dictated by the directing effects of the substituents on the aromatic substrate. mdpi.com

| Aromatic Substrate | Product | Yield (%) |

|---|---|---|

| Phenol | Salicylaldehyde | 85% |

| Anisole | p-Anisaldehyde | 90% |

| 2,6-Dimethylphenol | 3,5-Dimethyl-4-hydroxybenzaldehyde | 78% |

| Mesitylene | 2,4,6-Trimethylbenzaldehyde | 82% |

Data derived from analogous reactions with Dichloromethyl Methyl Ether as reported in studies on Rieche formylation. wikipedia.orgmdpi.com

Engineering of Specialized Catalytic Systems

In the field of catalysis, this compound can be considered a precursor for the synthesis of specialized ligands or as a reagent in metal-catalyzed reactions. Palladium-catalyzed cross-coupling reactions, for example, are fundamental transformations in modern organic synthesis, and their efficacy is highly dependent on the structure of the ligands coordinated to the metal center. nih.gov

Ligands containing diaryl ether motifs, such as DPEPhos (Bis(2-diphenylphosphinophenyl)ether), are widely used in palladium catalysis due to their unique bite angles and electronic properties, which promote efficient catalytic activity. fishersci.ca The core structure of this compound, containing a phenyl ether linkage, makes it a potential starting material for the synthesis of such advanced phosphine (B1218219) ligands. Through a series of functional group transformations, the dichloromethyl group could be converted into a phosphine-bearing substituent on the phenyl ring.

Furthermore, this compound can act as a dichloromethyl source in certain palladium-catalyzed cross-coupling reactions. These reactions enable the formation of C-C bonds by coupling the dichloromethyl moiety with various organic partners. The development of such catalytic processes is crucial for building molecular complexity and accessing novel chemical structures for applications in medicine and materials science. nih.gov

Process Intensification and Optimization in Industrial Organic Chemistry

Process intensification refers to the development of innovative equipment and techniques that offer significant improvements over conventional batch production methods in terms of efficiency, safety, and environmental impact. springernature.com Continuous flow chemistry is a prime example of process intensification, where reagents are pumped through a network of tubes and reactors, allowing for precise control over reaction parameters such as temperature, pressure, and residence time. mdpi.com

Reactive and thermally unstable intermediates are particularly well-suited for generation and use in continuous flow systems. For example, the synthesis and application of thermally unstable dichloromethyllithium have been successfully demonstrated in a continuous flow setup, achieving higher reaction temperatures and yields compared to traditional batch methods. nih.govresearchgate.net This approach minimizes the decomposition of the reactive species by ensuring it is consumed immediately after it is generated.

Given its reactivity, reactions involving this compound, such as Lewis acid-mediated formylations, could be significantly optimized using continuous flow technology. This would enable better management of the reaction's exothermicity, improve safety by minimizing the volume of reactive material at any given time, and potentially accelerate the reaction, leading to higher throughput and efficiency on an industrial scale. springernature.com

| Parameter | Conventional Batch Process | Continuous Flow Process |

|---|---|---|

| Reaction Temperature | Often very low (e.g., < -78 °C) to ensure stability | Can be significantly higher (e.g., -30 °C) due to short residence times nih.gov |

| Heat Transfer | Limited by surface-area-to-volume ratio | Excellent, due to high surface-area-to-volume ratio of microreactors mdpi.com |

| Safety | Higher risk due to large volumes of reactive materials | Inherently safer due to small reactor volumes and better control springernature.com |

| Scalability | Difficult, often requires re-optimization | Easier, typically achieved by running the system for a longer duration ("scaling out") |

| Yield & Purity | Can be lower due to side reactions and decomposition | Often higher due to precise control and rapid consumption of intermediates researchgate.net |

This table presents generalized advantages of continuous flow processing for reactive intermediates, as demonstrated with compounds analogous to this compound derivatives.

Environmental Transformation Pathways Academic Perspective

Photolytic Degradation Mechanisms and Products

Photolytic degradation, involving the absorption of light energy, is a potentially significant transformation pathway for dichloromethyl phenyl ether in the atmosphere and sunlit surface waters. The primary mechanisms are expected to involve the cleavage of carbon-chlorine (C-Cl) and carbon-oxygen (C-O) bonds.

Direct Photolysis: In aqueous environments, direct absorption of solar radiation could lead to the reductive dechlorination of the dichloromethyl group. This process, observed in other chlorinated aromatic compounds, would proceed stepwise, potentially forming chloromethyl phenyl ether and methyl phenyl ether.

Indirect Photolysis: In the atmosphere and natural waters, indirect photolysis mediated by photochemically produced reactive species like hydroxyl radicals (•OH) is likely a dominant process. The reaction with •OH can lead to hydrogen abstraction from the dichloromethyl group or addition to the phenyl ring, initiating a cascade of oxidative degradation reactions.

Atmospheric Oxidation: In the gas phase, this compound is expected to react with hydroxyl radicals. By analogy with compounds like diethyl ether, this would lead to the formation of various oxygenated products and eventual mineralization. The atmospheric lifetime will be dictated by the concentration of •OH radicals and the rate constant for the reaction.

Table 1: Potential Photolytic Degradation Products of this compound

| Product | Formation Pathway | Environmental Significance |

|---|---|---|

| Chloromethyl phenyl ether | Reductive dechlorination | Intermediate product, likely less stable than the parent compound. |

| Phenol | Cleavage of the ether linkage | Common intermediate in the degradation of aromatic ethers. |

| Benzoic Acid / Benzaldehyde (B42025) | Oxidation following hydrolysis of the dichloromethyl group | Represents oxidation of the side chain. |

| Chlorinated Phenols | Hydroxyl radical addition to the aromatic ring | Potentially persistent and toxic byproducts. nih.gov |

Biodegradation Pathways in Environmental Systems (e.g., Aqueous and Soil Matrices)

The biodegradation of this compound is anticipated to occur under both aerobic and anaerobic conditions, with the rate and pathway being highly dependent on the microbial communities present and the redox conditions of the environment. eurochlor.org

Aerobic Biodegradation: Under aerobic conditions, microorganisms are known to initiate the degradation of chlorinated aromatic compounds through oxygenase enzymes. eurochlor.org For this compound, one likely pathway involves the hydroxylation of the aromatic ring, leading to the formation of chlorocatechols. Subsequent ring cleavage would break down the aromatic structure. Another possibility is the initial enzymatic attack on the dichloromethyl group.

Anaerobic Biodegradation: In anaerobic environments such as sediments and saturated soils, reductive dechlorination is a key transformation process for many chlorinated compounds. microbe.com It is plausible that anaerobic bacteria could utilize this compound as an electron acceptor, sequentially removing chlorine atoms from the dichloromethyl group in a process known as halorespiration. eurochlor.org This would result in the formation of chloromethyl phenyl ether and subsequently methyl phenyl ether, which may then undergo further degradation. The degree of chlorination significantly impacts biodegradability, with more highly chlorinated compounds often being more susceptible to anaerobic transformation. eurochlor.org

Chemical Transformation Processes in Water and Air (e.g., Hydrolysis, Oxidation)

Non-biological chemical reactions, particularly hydrolysis, are expected to be a critical factor in the environmental transformation of this compound.

Hydrolysis: The presence of two chlorine atoms on the same carbon atom (a gem-dihalide structure) attached to an ether oxygen makes the dichloromethyl group highly susceptible to hydrolysis. Similar α-chloroalkyl ethers, such as bis(chloromethyl) ether (BCME) and chloromethyl methyl ether (CMME), are known to hydrolyze with extreme rapidity in aqueous environments. canada.ca The half-life of CMME in water is less than one second. canada.ca Therefore, it is highly probable that this compound undergoes rapid hydrolysis upon contact with water. The reaction would proceed via nucleophilic substitution, replacing the chlorine atoms with hydroxyl groups, leading to an unstable intermediate that would readily eliminate HCl to form benzaldehyde. Further oxidation of benzaldehyde could yield benzoic acid.

The hydrolysis reaction can be represented as: C₆H₅OCHCl₂ + 2H₂O → [C₆H₅OCH(OH)₂] + 2HCl → C₆H₅CHO (Benzaldehyde) + H₂O + 2HCl

Atmospheric Oxidation: In the atmosphere, the primary chemical transformation process will be oxidation initiated by hydroxyl radicals (•OH), as mentioned in the photolysis section. This gas-phase reaction is a significant degradation pathway for volatile organic compounds. The rate of this reaction will determine the atmospheric persistence of the compound.

Methodology for Studying Environmental Fate and Transport

Evaluating the environmental fate and transport of this compound requires a multi-faceted approach combining field monitoring and laboratory studies. cdc.gov The analytical methods are based on those developed for other semi-volatile halogenated organic compounds. ntis.govnih.gov

Future Research Directions and Emerging Areas

Development of Novel and Sustainable Synthetic Routes

The traditional synthesis of dichloromethyl phenyl ether often involves reagents and conditions that are not aligned with the principles of green chemistry. Future research will prioritize the development of more environmentally benign and efficient synthetic strategies.

Key areas of focus will include:

Catalytic Approaches: Investigating novel catalysts to improve the efficiency and selectivity of existing synthetic methods, such as Friedel-Crafts reactions and nucleophilic substitutions. This includes the exploration of solid acid catalysts, reusable catalysts, and nanocatalysts to minimize waste and improve atom economy.

Flow Chemistry: Transitioning from batch to continuous flow processes can offer significant advantages in terms of safety, scalability, and process control. acs.orgrjptonline.org Flow chemistry allows for precise control over reaction parameters, leading to higher yields and purities while minimizing the risk of hazardous side reactions.

Biocatalysis: The use of enzymes or whole-cell systems for the synthesis of this compound represents a promising green alternative. beilstein-journals.org Biocatalytic routes can offer high selectivity under mild reaction conditions, reducing energy consumption and the formation of byproducts. Research in this area will focus on identifying or engineering suitable enzymes for the dichloromethylation of phenols.

Alternative Reagents and Solvents: Replacing hazardous reagents and solvents is a cornerstone of green chemistry. Future work will explore the use of greener dichloromethylating agents and environmentally friendly solvents, such as ionic liquids or supercritical fluids, to reduce the environmental impact of the synthesis.

Table 1: Comparison of Synthetic Routes for this compound

| Synthetic Route | Traditional Approach | Potential Sustainable Improvement | Key Research Focus |

|---|---|---|---|

| Nucleophilic Substitution | Use of strong bases and hazardous solvents. | Phase-transfer catalysis, use of greener solvents (e.g., ionic liquids). | Development of recyclable catalysts and solvent systems. |

| Friedel-Crafts Reaction | Stoichiometric amounts of Lewis acids (e.g., AlCl3), chlorinated solvents. | Use of solid acid catalysts (e.g., zeolites), solvent-free conditions. | Design of highly active and selective solid acid catalysts. |

| Transetherification | Requires harsh acidic conditions and high temperatures. | Development of milder catalytic systems, microwave-assisted synthesis. | Exploration of novel acid catalysts with improved thermal stability. |

| Biocatalysis | Not yet established. | Whole-cell or isolated enzyme-catalyzed dichloromethylation of phenol. | Enzyme screening and engineering for enhanced activity and stability. |

| Flow Chemistry | Batch processing with potential for thermal runaways. | Continuous flow synthesis for improved safety and scalability. | Optimization of reactor design and process parameters. |

Exploration of Uncharted Reactivity and Selectivity Profiles

While the basic reactivity of this compound is known, its full potential in organic synthesis remains largely untapped. Future research will delve into exploring new reaction pathways and controlling the selectivity of its transformations.

Potential areas for exploration include:

Transition Metal-Catalyzed Cross-Coupling Reactions: Investigating the use of this compound as a coupling partner in various transition metal-catalyzed reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to form novel C-C and C-heteroatom bonds. The dichloromethyl group could serve as a unique handle for introducing functionalized one-carbon units.

C-H Functionalization: Exploring the direct functionalization of the phenyl ring of this compound through C-H activation strategies. This would provide a more atom-economical route to substituted derivatives without the need for pre-functionalized starting materials.

Cycloaddition Reactions: Investigating the participation of this compound or its derivatives in cycloaddition reactions, such as [4+2] or [3+2] cycloadditions, to construct complex cyclic and heterocyclic scaffolds.

Asymmetric Synthesis: Developing catalytic asymmetric methods to control the stereochemistry of reactions involving the dichloromethyl group. This could lead to the synthesis of chiral building blocks for the pharmaceutical and agrochemical industries.

Integration of Machine Learning and Artificial Intelligence in Compound Design

The application of machine learning (ML) and artificial intelligence (AI) is set to revolutionize the field of chemical synthesis and materials science. rjptonline.orgbeilstein-journals.orgstanford.edunih.govacs.orgduke.educhemical.aiacs.orghilarispublisher.com For this compound, these computational tools can accelerate the discovery and optimization of new derivatives and their applications.

Future research directions include:

Predictive Modeling for Reactivity and Properties: Developing ML models to predict the reactivity of this compound in various chemical transformations and to forecast the physicochemical properties of its derivatives. rjptonline.orgstanford.edunih.govacs.org This will enable the in silico screening of large virtual libraries of compounds to identify promising candidates for specific applications.

Reaction Optimization: Utilizing AI algorithms to optimize reaction conditions for the synthesis of this compound and its derivatives. acs.orgduke.educhemical.aihilarispublisher.com These algorithms can efficiently explore the vast parameter space of a chemical reaction to identify the optimal temperature, pressure, catalyst loading, and solvent system for maximizing yield and minimizing byproducts.

De Novo Design of Functional Molecules: Employing generative AI models to design novel molecules based on the this compound scaffold with desired properties. These models can learn the underlying structure-property relationships from existing data to propose new compounds with enhanced performance characteristics for applications in materials science or medicinal chemistry.

Advanced Analytical Techniques for In-Situ Reaction Monitoring

A deeper understanding of reaction mechanisms is crucial for optimizing existing synthetic methods and discovering new reactivity. Advanced in-situ analytical techniques will play a pivotal role in studying the transformations of this compound in real-time.

Key techniques and their applications include:

In-situ Spectroscopy (FTIR, Raman, NMR): These techniques can provide real-time information on the concentration of reactants, intermediates, and products during a chemical reaction. ista.ac.atrsc.orgspectroscopyonline.comresearchgate.net This allows for the elucidation of reaction kinetics and the identification of transient species, leading to a more complete mechanistic understanding.

Mass Spectrometry: In-situ mass spectrometry can be used to monitor the evolution of species in the gas or liquid phase of a reaction mixture, providing valuable insights into reaction pathways and byproduct formation. acs.org

Process Analytical Technology (PAT): The integration of in-situ monitoring techniques into a PAT framework will enable real-time process control and optimization, leading to more robust and efficient manufacturing processes for this compound and its derivatives.

Table 2: Advanced Analytical Techniques for Reaction Monitoring

| Technique | Information Obtained | Application in this compound Chemistry |

|---|---|---|

| In-situ FTIR/Raman Spectroscopy | Real-time concentration profiles of reactants, products, and intermediates. Vibrational information about molecular structure. | Monitoring the progress of dichloromethylation reactions, studying the kinetics of subsequent transformations. |

| In-situ NMR Spectroscopy | Detailed structural information of species in solution. Quantitative analysis of reaction components. | Elucidating reaction mechanisms, identifying and characterizing transient intermediates. |

| In-situ Mass Spectrometry | Detection of reaction components and intermediates based on their mass-to-charge ratio. | Identifying byproducts and understanding fragmentation pathways. |

| Calorimetry | Real-time heat flow data, providing information on reaction kinetics and thermodynamics. | Assessing the safety parameters of synthetic processes, optimizing thermal management. |

Design of Next-Generation Functional Materials Based on this compound Scaffolds

The unique chemical structure of this compound makes it an attractive building block for the synthesis of novel functional materials. The dichloromethyl group can serve as a reactive handle for polymerization or for grafting onto other polymer backbones.

Future research in this area will focus on:

Polymer Synthesis: Utilizing this compound as a monomer or cross-linking agent in the synthesis of new polymers, such as poly(aryl ether)s. mdpi.com The presence of the dichloromethyl group can be exploited to create polymers with tailored properties, including enhanced thermal stability, flame retardancy, or chemical resistance.

Functional Coatings and Adhesives: Incorporating this compound into polymer formulations to develop high-performance coatings and adhesives. The reactive nature of the dichloromethyl group can be used to promote adhesion to various substrates or to introduce specific functionalities.

Membranes for Separation Processes: Designing and fabricating polymer membranes based on this compound for applications in gas separation or water purification. The chemical and physical properties of the polymer can be tuned by modifying the this compound scaffold to achieve desired separation performance.

Electronic Materials: Exploring the potential of this compound derivatives in the development of organic electronic materials, such as dielectrics or semiconductors. The ability to precisely tune the electronic properties of the phenyl ether scaffold through substitution could lead to the discovery of new materials for electronic devices.

Q & A

Q. What are the established methods for synthesizing dichloromethyl phenyl ether, and how can purity be optimized?

this compound can be synthesized via chlorination of methyl phenyl ether using reagents like phosphorus pentachloride (PCl₅) and phosphorus oxychloride (POCl₃). Key steps include controlled temperature (10–20°C during reagent addition) and post-reaction distillation under reduced pressure to isolate the product . To optimize purity, gas chromatography (GC) with flame ionization detection (FID) is recommended, targeting ≥97% area% purity. Elemental analysis (C, H, Cl) should align with theoretical values (e.g., C: ~43.1%, Cl: ~36.4%) to confirm stoichiometry .

Q. How can nuclear magnetic resonance (NMR) spectroscopy resolve structural ambiguities in this compound derivatives?

For para-substituted derivatives, the singlet resonance at δ 7.50 ppm (¹H NMR) with a coupling constant confirms the symmetric environment of the OCHCl₂ group. Meta- and para-fluorophenyl analogs exhibit distinct chemical shifts (δ 7.28 ppm for both) but require ¹⁹F NMR to differentiate substitution patterns. Cross-validation with infrared (IR) spectroscopy (C-Cl stretching at ~750 cm⁻¹) and high-resolution mass spectrometry (HRMS) ensures structural integrity .

Q. What analytical techniques are critical for characterizing this compound’s physicochemical properties?

- Boiling point and density : Use calibrated distillation apparatus and pycnometry, referencing literature values (e.g., boiling point ~85°C, density ~1.271 g/mL) .

- Thermal stability : Thermogravimetric analysis (TGA) under nitrogen atmosphere to assess decomposition thresholds.

- Purity : GC-MS with a non-polar column (e.g., DB-5) and electron ionization (EI) at 70 eV .

Q. How should researchers design experiments to assess the reactivity of this compound in nucleophilic substitution reactions?

- Solvent selection : Use polar aprotic solvents (e.g., DMF) to stabilize transition states.

- Kinetic studies : Monitor reaction progress via in situ ¹H NMR or HPLC, varying nucleophile concentration (e.g., amines, thiols) to determine rate constants.

- Product isolation : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) and confirm structures via X-ray crystallography if crystalline .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Ventilation : Use fume hoods with ≥100 ft/min face velocity.

- Personal protective equipment (PPE) : Nitrile gloves, chemical-resistant aprons, and safety goggles.

- Spill management : Absorb with vermiculite, neutralize with sodium bicarbonate, and dispose as hazardous waste (UN 2924, Packing Group I) .

Advanced Research Questions

Q. How does the gauche-gauche conformation of this compound influence its electronic properties and reactivity?

Electron diffraction studies reveal a preferred gauche-gauche conformation with dihedral angles , shortening the C-O bond (1.536 Å vs. 1.44 Å in unsubstituted ethers) due to hyperconjugation. This increases electrophilicity at the central carbon, enhancing susceptibility to nucleophilic attack. Computational modeling (DFT at B3LYP/6-311+G(d,p)) can predict charge distribution and frontier molecular orbitals for reaction pathway analysis .

Q. How can contradictions in spectroscopic data for this compound derivatives be resolved?

Discrepancies in NMR or IR spectra (e.g., unexpected splitting or peak shifts) often arise from impurities or solvent effects. Strategies include:

- Multi-technique validation : Cross-check with Raman spectroscopy (C-Cl stretches) and X-ray photoelectron spectroscopy (XPS) for chlorine oxidation states.

- Dynamic NMR (DNMR) : Resolve rotational barriers in substituted derivatives by variable-temperature studies .

Q. What methodologies are effective for studying the environmental persistence of this compound in aquatic systems?

- Hydrolysis kinetics : Conduct pH-dependent studies (pH 4–9) at 25°C, monitoring degradation via LC-MS/MS.

- Bioaccumulation assays : Use OECD Test Guideline 305 with fish models (e.g., zebrafish) to determine bioconcentration factors (BCF).

- QSPR modeling : Predict half-lives using descriptors like log and molecular connectivity indices .

Q. How can computational chemistry guide the design of this compound-based probes for enzyme-triggered reactions?

Molecular docking (AutoDock Vina) can predict binding affinities to target enzymes (e.g., penicillin G acylase). MD simulations (GROMACS) assess stability of acyl chloride intermediates. Fluorescence quenching assays validate probe activation kinetics in vitro .

Q. What strategies address challenges in quantifying trace levels of this compound in complex matrices?

- Sample preparation : Solid-phase extraction (SPE) with C18 cartridges, eluted with acetonitrile.

- Detection : GC-ECD (electron capture detection) for chlorinated compounds, with a detection limit of 0.1 ppb.

- Matrix-matched calibration : Use internal standards (e.g., 4-chlorophenyl phenyl ether) to correct for matrix effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.